2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Catalog No.
S539163
CAS No.
1434288-24-0
M.F
C17H14N4O
M. Wt
290.326
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-p...

CAS Number

1434288-24-0

Product Name

2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

IUPAC Name

2-(benzimidazol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C17H14N4O

Molecular Weight

290.326

InChI

InChI=1S/C17H14N4O/c1-12-5-4-8-16-19-13(9-17(22)21(12)16)10-20-11-18-14-6-2-3-7-15(14)20/h2-9,11H,10H2,1H3

InChI Key

ICTBPKWPCGSFPZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC(=CC(=O)N12)CN3C=NC4=CC=CC=C43

Solubility

Soluble in DMSO

Synonyms

PF-06284674

Description

The exact mass of the compound 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is 290.1168 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Discovery and Activity:

A study published in 2013 by Guo et al. identified 2-((1H-benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as BM-Pyri, as a novel activator of the M2 isoform of pyruvate kinase (PKM2) []. PKM2 is an enzyme involved in cellular metabolism and has emerged as a potential target for cancer therapy [].

The study describes the discovery of BM-Pyri through a combination of high-throughput screening and computer-aided structure-based drug design. BM-Pyri was found to be a potent and selective activator of PKM2, exhibiting a novel binding mode compared to previously known activators [].

The compound 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound featuring a complex structure that combines elements of benzimidazole and pyrido-pyrimidine. Its molecular formula is C15H14N4O, and it has garnered attention due to its potential biological activities, particularly as an activator of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism.

Typical of heterocyclic compounds, including:

  • Nucleophilic substitutions: The nitrogen atoms in the imidazole and pyrimidine rings can act as nucleophiles.
  • Condensation reactions: It can undergo condensation with aldehydes or ketones.
  • Cyclization: The compound can participate in cyclization reactions to form more complex structures or derivatives.

The specific reactions involving this compound often focus on its interactions with biological targets rather than purely synthetic transformations.

Research indicates that 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acts as a novel activator of pyruvate kinase M2, enhancing its enzymatic activity. This activation is significant because PKM2 plays a crucial role in cancer cell metabolism, promoting aerobic glycolysis and supporting rapid cell proliferation. The compound's unique binding mode to PKM2 has been characterized through molecular modeling studies, suggesting that it may serve as a lead compound for developing new cancer therapeutics .

The synthesis of this compound typically involves multi-step organic reactions. One established method includes:

  • Formation of the benzimidazole moiety: This can be achieved via the reaction of o-phenylenediamine with appropriate carbonyl compounds.
  • Construction of the pyrido-pyrimidine framework: This often involves cyclization reactions that integrate the benzimidazole derivative with pyrimidine precursors.
  • Final modifications: These may include methylation or other functional group transformations to yield the final product.

Specific synthetic pathways have been detailed in literature, highlighting regio-selective approaches that ensure high yields and purity .

The primary application of 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its potential as a therapeutic agent targeting cancer metabolism. Its ability to activate PKM2 makes it a candidate for drug development aimed at modulating metabolic pathways in cancer cells. Additionally, its unique structure may allow for further derivatization to enhance efficacy or reduce side effects.

Interaction studies have primarily focused on the binding affinity and mechanism of action of this compound with PKM2. Techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Isothermal Titration Calorimetry (ITC): To understand the thermodynamics of the binding process.
  • Molecular Docking Studies: To predict how the compound fits into the active site of PKM2.

These studies reveal that the compound binds effectively to PKM2, promoting its activity and potentially altering downstream metabolic pathways in cancer cells .

Several compounds share structural similarities with 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, including:

Compound NameStructural FeaturesBiological Activity
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-oneLacks benzimidazole ringPotential PKM2 inhibition
1H-benzimidazole derivativesBenzimidazole coreAntimicrobial and anticancer activities
4H-pyrido[1,2-a]pyrimidin derivativesPyridine and pyrimidine ringsVarious enzyme activations

Uniqueness

What sets 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its dual activation mechanism targeting PKM2 while maintaining structural integrity that allows for further modifications. Its specific interaction profile with PKM2 distinguishes it from other similar compounds, making it a promising candidate for further research in cancer therapeutics .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Exact Mass

290.1168

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

Explore Compound Types